4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid
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Overview
Description
4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid is a chemical compound with the molecular formula C9H5ClF3NO3 and a molecular weight of 267.59 g/mol . This compound is characterized by the presence of a chloro group, a trifluoroacetyl group, and a carboxylic acid group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid typically involves the reaction of 4-chlorobenzoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Reduction: Formation of trifluoromethyl-substituted benzoic acid.
Oxidation: Formation of benzoic acid derivatives with higher oxidation states.
Scientific Research Applications
4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds with active site residues, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-Chloro-2-(trifluoromethyl)benzoic acid: Similar but lacks the amide linkage.
Uniqueness
4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid is unique due to the presence of both a trifluoroacetyl group and a carboxylic acid group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO3/c10-4-1-2-5(7(15)16)6(3-4)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZSLIZGVJSLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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